molecular formula C9H18OS B2578637 2-Cyclohexyl-2-methoxyethanethiol CAS No. 2551117-68-9

2-Cyclohexyl-2-methoxyethanethiol

Cat. No.: B2578637
CAS No.: 2551117-68-9
M. Wt: 174.3
InChI Key: LDUFWJBHABGTPX-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-methoxyethanethiol is a specialized organosulfur compound of interest in synthetic organic chemistry and materials science research. This molecule features both a thiol (-SH) group and a methoxy (-OCH₃) group on a carbon backbone substituted with a cyclohexyl ring, creating a multifunctional reagent. The thiol group is a potent nucleophile, making this compound a valuable building block for constructing more complex molecules via thiol-ene "click" chemistry or for forming self-assembled monolayers (SAMs) on metal surfaces . The unique steric and electronic properties imparted by the cyclohexyl and methoxy groups may influence its reactivity and binding affinity, providing a handle for tuning the properties of resulting materials or synthetic intermediates. Researchers can utilize this chemical as a precursor in the synthesis of ligands for catalysis, as a chain-transfer agent in polymerizations, or in the development of novel functionalized materials. As with many thiols, it is expected to have a pungent odor and should be handled under inert conditions, such as in a glovebox or under a nitrogen atmosphere, to prevent oxidation to the corresponding disulfide . Please Note: The specific chemical properties, mechanisms, and applications mentioned are educated inferences based on the structure. The CAS number, exact physical data (melting point, boiling point, density), and safety information must be confirmed with reliable sources or experimental data before finalizing the product page.

Properties

IUPAC Name

2-cyclohexyl-2-methoxyethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OS/c1-10-9(7-11)8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUFWJBHABGTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CS)C1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-2-methoxyethanethiol can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 2-methoxyethanethiol in the presence of a suitable catalyst. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent .

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2-methoxyethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclohexyl-2-methoxyethanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-methoxyethanethiol involves its interaction with molecular targets through its thiol and methoxy groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Key Findings:

Hydrophobicity and CNS Penetration: The cyclohexyl group in 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea enhances lipid solubility, enabling efficient blood-brain barrier crossing . This suggests that this compound may similarly exhibit CNS affinity. In contrast, amino-substituted thiols (e.g., 2-(N,N-diethylamino)ethanethiol HCl) are more hydrophilic and less likely to penetrate lipid-rich tissues without ionization .

Metabolic Stability: Nitrosoureas with cyclohexyl groups undergo rapid biotransformation (e.g., to cyclohexylamine and isocyanates), reducing systemic exposure . Aminoethanethiol hydrochlorides (e.g., Captamine) are stable salts but may release free thiols in vivo, influencing reactivity .

Protein Binding: Cyclohexyl-containing compounds exhibit significant plasma protein binding (40–60% in dogs), which could prolong half-life . The methoxy group in this compound may reduce binding compared to charged amino analogs.

Regulatory and Safety Profiles: Aminoethanethiol derivatives like 2-(diisopropylamino)ethanethiol are classified under Schedule 2B12 due to toxicity risks . The regulatory status of this compound remains undefined but warrants caution given structural similarities.

Biological Activity

Overview

2-Cyclohexyl-2-methoxyethanethiol, also known by its chemical name 2-cyclohexyl-2-methoxyethane-1-thiol, is an organic compound characterized by a cyclohexyl group, a methoxy group, and a thiol group. This compound has garnered attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₈OS
  • Molecular Weight : 174.31 g/mol
  • InChI : InChI=1S/C9H18OS/c1-10-9(7-11)8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3

The biological activity of this compound is primarily attributed to its functional groups:

  • Thiol Group : This group can form covalent bonds with proteins and enzymes, potentially altering their function. The reactivity of thiols allows for interactions with various biomolecules, leading to modulation of biological pathways.
  • Methoxy Group : The presence of the methoxy group enhances the compound's ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its pharmacological properties.

Antioxidant Properties

Research has indicated that thiol-containing compounds often exhibit antioxidant activity. The ability of this compound to donate hydrogen atoms from the thiol group can help neutralize free radicals, thus protecting cells from oxidative stress.

Enzyme Interaction

Studies have shown that compounds with thiol groups can act as enzyme inhibitors or activators. For instance, this compound may interact with specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.

Case Studies and Research Findings

Applications in Research and Industry

The unique properties of this compound make it valuable for various applications:

  • Organic Synthesis : It serves as a reagent in organic synthesis due to its ability to participate in various chemical reactions such as oxidation and substitution.
  • Medicinal Chemistry : Its potential therapeutic effects are being explored as a precursor for drug development targeting specific biological pathways.

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